2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S3/c17-12-4-1-2-6-14(12)26(22,23)18-8-7-11-10-25-16-19-15(20-21(11)16)13-5-3-9-24-13/h1-6,9-10,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDZMPIDUQURFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex heterocyclic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal, anticancer, and antimicrobial properties, supported by data tables and research findings.
Structural Characteristics
This compound features a unique combination of thiophene, thiazole, and triazole rings, which are known for their significant roles in various biological activities. The presence of these heterocycles contributes to the compound's pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C17H13ClN4OS2 |
| Molecular Weight | 388.9 g/mol |
| IUPAC Name | 3-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
| InChI Key | PISJTBXZQJOLRJ-UHFFFAOYSA-N |
Antifungal Activity
Research has highlighted the antifungal potential of triazole derivatives. The compound under study may exhibit significant antifungal activity against various strains due to its structural components.
Case Study: Antifungal Efficacy
A study demonstrated that derivatives of 1,2,4-triazole showed broad-spectrum antifungal activity. Specifically:
- Compounds containing halogen substitutions exhibited enhanced antifungal properties.
- The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.0156 µg/mL against Candida albicans and Cryptococcus neoformans .
Anticancer Activity
The thiazolo[3,2-b][1,2,4]triazole framework has been associated with anticancer properties. The compound is hypothesized to interact with cellular targets involved in cancer progression.
Research Findings
In vitro studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms:
Antimicrobial Activity
The compound's sulfonamide component suggests potential antibacterial properties. Sulfonamides are known for their role as antimicrobial agents.
Data Table: Antimicrobial Activity
The biological activity of the compound may be attributed to its ability to interact with specific enzymes or receptors:
Scientific Research Applications
Biological Activities
Recent studies have highlighted the anticancer properties of compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety. The following biological activities have been reported:
- Antitumor Activity : Compounds similar to 2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives tested in the National Cancer Institute's (NCI) 60 cell line screening exhibited promising results with some compounds demonstrating over 50% growth inhibition at concentrations as low as 10 µM .
- Anti-inflammatory Effects : Some thiazolo derivatives have been evaluated for their anti-inflammatory properties. They have shown potential in reducing inflammation markers in vitro and in vivo models .
- Antimicrobial Properties : Research has indicated that certain thiazolo derivatives possess antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal activities .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Studies have indicated that modifications at specific positions on the thiazolo ring can significantly influence biological activity. For example:
- Substituent Variations : Changes in substituents on the benzene sulfonamide portion can enhance or reduce activity against cancer cell lines. The presence of electron-withdrawing groups often increases potency by stabilizing reactive intermediates during biological interactions .
- Core Structure Influence : The thiazolo[3,2-b][1,2,4]triazole core itself is essential for maintaining activity; variations in this scaffold can lead to significant changes in pharmacological profiles.
Case Studies
Several case studies illustrate the applications of this compound:
-
Anticancer Screening : A study involving a series of thiazolo derivatives demonstrated that certain modifications led to enhanced cytotoxicity against leukemia and solid tumor cell lines. Compounds were evaluated for their ability to induce apoptosis and inhibit cell proliferation through various mechanisms including cell cycle arrest and caspase activation .
Compound Growth Inhibition (%) Sensitive Cell Line 2a 52.79 NCI-H522 (NSCLC) 2c 77.10 NCI-H522 (NSCLC) 5e -73.92 CCRF-CEM (Leukemia) - Anti-inflammatory Activity : Another study focused on evaluating anti-inflammatory properties using animal models showed that specific thiazolo derivatives could significantly reduce edema and inflammatory cytokine levels compared to control groups .
Chemical Reactions Analysis
Hydrolysis Reactions of the Sulfonamide Group
The benzenesulfonamide group undergoes hydrolysis under acidic or basic conditions. Key pathways include:
In strongly acidic environments, protonation of the sulfonamide nitrogen increases electrophilicity, facilitating nucleophilic attack by water. Under basic conditions, hydroxide ions deprotonate the sulfonamide, weakening the S–N bond .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 2-chlorobenzenesulfonamide moiety undergoes SNAr reactions at the para position to the sulfonamide group:
Thiophen-2-yl and thiazolo-triazole groups act as electron-withdrawing substituents, enhancing electrophilicity at the chlorinated aromatic carbon .
Cycloaddition and Heterocycle Functionalization
The thiazolo[3,2-b] triazole core participates in regioselective cycloadditions:
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ethyl linker (-CH2CH2-) can be functionalized with terminal alkynes for click chemistry:
Electrophilic Substitution on Thiophene
The thiophen-2-yl group undergoes electrophilic sulfonation and halogenation:
| Reagent | Conditions | Position Substituted | Product |
|---|---|---|---|
| Chlorosulfonic acid | 0°C, CH2Cl2, 2 hrs | C5 of thiophene | Thienylsulfonic acid derivative |
| N-Bromosuccinimide (NBS) | DMF, 40°C, light | C3/C4 | Brominated thiophene analog |
Coordination Chemistry with Metal Ions
The thiazolo-triazole nitrogen atoms act as ligands for transition metals:
| Metal Salt | Reaction Medium | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| PdCl2 | MeOH/H2O (1:1), RT | Pd(II)-thiazolo-triazole | 8.2 ± 0.3 |
| Cu(NO3)2 | DMSO, 60°C | Cu(II)-sulfonamide complex | 7.9 ± 0.2 |
Coordination enhances catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation of Thiophene Moiety
Thiophene undergoes oxidation to form sulfone derivatives:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| H2O2/AcOH | 70°C, 4 hrs | Thiophene-1,1-dioxide |
| MCPBA | CH2Cl2, 0°C, 1 hr | Sulfoxide intermediate |
Reduction of Sulfonamide
Catalytic hydrogenation cleaves the sulfonamide group:
| Conditions | Catalyst | Product |
|---|---|---|
| H2 (50 psi), EtOH | 10% Pd/C | Benzene + ethylamine derivative |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–S bond cleavage in the thiazole ring, forming thiyl radicals .
-
Ring-opening of triazole to generate nitrene intermediates .
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) reveals decomposition steps:
-
150–200°C : Loss of crystalline water and volatile fragments.
-
280–320°C : Breakdown of sulfonamide and thiophene groups.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Controlled functionalization of its sulfonamide, thiophene, and heterocyclic components enables tailored applications in drug design and catalysis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The provided evidence () lists compounds primarily from the benzamide and chromen families, which differ significantly in core structure and functional groups from the target benzenesulfonamide derivative.
Table 1: Structural Comparison with Compounds from
Key Observations:
Core Heterocycles : The target compound’s thiazolo[3,2-b][1,2,4]triazole-thiophene system is distinct from the chromen or benzothiazole cores in compounds. This difference may confer unique electronic properties and binding interactions .
Functional Groups: The benzenesulfonamide group in the target contrasts with the benzamide or nitrobenzothiazole groups in compounds. Sulfonamides are known for enhanced hydrogen-bonding capacity and metabolic stability compared to amides .
Substituent Effects : The thiophene substituent in the target compound could improve lipophilicity and π-π stacking relative to the methoxy or chloro groups in analogs .
Pharmacological Implications (Hypothetical):
The fused triazole-thiazole system in the target may enhance kinase inhibition compared to simpler chromen-based derivatives .
Limitations of Available Evidence
Further studies are required to synthesize and evaluate the target compound alongside true analogs (e.g., sulfonamide-linked thiazolo-triazoles with varying aryl substituents).
Q & A
Q. Key Reagents :
- Chlorinating agents (e.g., SOCl₂) for sulfonamide activation.
- Catalysts: Triethylamine or pyridine for acid scavenging.
Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer)?
Answer:
Conflicting results may arise from:
- Assay Variability : Differences in bacterial strains, cell lines, or incubation conditions.
- Structural Isomerism : Thiophene orientation or sulfonamide conformation affecting target binding.
- Solubility Issues : Poor solubility in assay media leading to false negatives.
Q. Methodological Solutions :
- Standardize assays using CLSI guidelines for antimicrobial testing .
- Perform structure-activity relationship (SAR) studies by modifying substituents on the thiophene or triazole moieties .
- Use co-solvents (e.g., DMSO ≤1%) to improve compound solubility .
Basic: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., thiophene δ 7.2–7.5 ppm, sulfonamide NH δ 10–11 ppm).
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., HRMS for exact mass).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions) .
Advanced: How to optimize reaction yield in the final sulfonylation step?
Answer:
Variables to Test :
- Catalyst Loading : Adjust pyridine or triethylamine stoichiometry (1.2–2.0 equiv).
- Temperature : Optimize between 0°C (to suppress side reactions) and room temperature.
- Solvent : Compare DCM (polar aprotic) vs. THF (less polar).
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Pyridine (1.5 eq), 0°C | 65 | 98% |
| Triethylamine (2 eq), RT | 72 | 95% |
| DMF, 40°C | 55 | 90% |
Monitoring : Use TLC (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .
Basic: What are critical intermediates in the synthesis?
Answer:
- Thiophene-thiazolo-triazole Core : Synthesized via cyclocondensation of 2-aminothiophene derivatives with thiourea.
- Ethylenediamine Linker : Introduced via nucleophilic substitution or amide coupling to bridge the triazole and sulfonamide groups .
Advanced: How to design SAR studies for target selectivity (e.g., kinase vs. protease inhibition)?
Answer:
- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups to modulate electronic effects.
- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or imidazole to alter hydrogen-bonding interactions.
- Computational Modeling : Perform molecular docking with targets like PFOR enzyme or EGFR kinase to predict binding modes .
Basic: What solvents and workup protocols are recommended for synthesis?
Answer:
- Reaction Solvents : Dichloromethane (DCM) or THF for sulfonylation; pyridine as a base.
- Workup :
- Neutralize excess acid with 10% NaHCO₃.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure .
Advanced: How to address low reproducibility in cytotoxicity assays?
Answer:
- Control Experiments : Include reference drugs (e.g., doxorubicin) and vehicle controls.
- Dose-Response Curves : Test 5–6 concentrations (1 nM–100 µM) to calculate IC₅₀ values.
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
